(3,5-Dimethyl-1H-pyrazol-1-yl)(4-nitro-1H-imidazol-5-yl)methanone
Description
Properties
CAS No. |
6961-39-3 |
|---|---|
Molecular Formula |
C9H9N5O3 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(5-nitro-1H-imidazol-4-yl)methanone |
InChI |
InChI=1S/C9H9N5O3/c1-5-3-6(2)13(12-5)9(15)7-8(14(16)17)11-4-10-7/h3-4H,1-2H3,(H,10,11) |
InChI Key |
HVUROEOAOOYNBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(NC=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone typically involves the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions include the use of solvents such as ethanol or methanol and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of (3,5-dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets. The compound has been shown to inhibit protein kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the literature:
Key Observations:
Electron-Withdrawing Groups: The nitro group on the target compound’s imidazole (vs.
Steric Effects : The 3,5-dimethylpyrazole substituents in the target compound likely improve solubility compared to phenyl-substituted analogs like 7b .
Synthetic Yields: Methanone derivatives synthesized via condensation (e.g., 70–80% yields in 7b and 11a ) suggest efficient protocols for similar compounds, though the target’s yield remains unverified.
Spectral and Analytical Data
- IR Spectroscopy : The C=O stretch in the target compound is inferred to align with analogs like 7b (1720 cm⁻¹ ).
- NMR Trends : Pyrazole protons in analogs resonate at δ ~7.3–7.8 ppm (e.g., 7b: δ 7.52 ppm ), while methyl groups appear at δ ~2.2 ppm. The nitro group may deshield adjacent protons in the imidazole ring.
- Mass Spectrometry : High molecular weight analogs (e.g., Compound 10: m/z 604 ) fragment via ketone bridge cleavage, suggesting similar behavior for the target compound.
Biological Activity
The compound (3,5-Dimethyl-1H-pyrazol-1-yl)(4-nitro-1H-imidazol-5-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound by analyzing various studies, including molecular docking simulations, synthesis methods, and in vitro evaluations.
Molecular Structure
The molecular structure of (3,5-Dimethyl-1H-pyrazol-1-yl)(4-nitro-1H-imidazol-5-yl)methanone can be represented as follows:
This compound consists of a pyrazole ring substituted with methyl groups and an imidazole ring with a nitro group, which are known to influence its biological properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
- Case Study : In vitro studies demonstrated that (3,5-Dimethyl-1H-pyrazol-1-yl)(4-nitro-1H-imidazol-5-yl)methanone exhibited cytotoxic effects against MDA-MB-231 breast cancer cells with an IC50 value of approximately 15 µM. This suggests a promising potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.030 mg/mL |
These results indicate that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further investigation in the treatment of infectious diseases .
Computational Studies
Molecular docking studies have been conducted to understand the interaction between (3,5-Dimethyl-1H-pyrazol-1-yl)(4-nitro-1H-imidazol-5-yl)methanone and various biological targets. The findings suggest strong binding affinities to proteins involved in cancer progression and microbial resistance.
Docking Results Summary
The docking simulations revealed the following:
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| Bcl-2 (anti-apoptotic protein) | -9.2 |
| Topoisomerase II | -8.7 |
| DNA gyrase | -8.5 |
These interactions suggest that the compound may inhibit these targets effectively, contributing to its anticancer and antimicrobial properties .
Q & A
Q. Q1. What are the common synthetic routes for (3,5-Dimethyl-1H-pyrazol-1-yl)(4-nitro-1H-imidazol-5-yl)methanone?
Methodological Answer: The compound is typically synthesized via condensation reactions involving pyrazole and nitroimidazole derivatives. A general protocol involves refluxing precursors in ethanol or DMF/EtOH mixtures (1:1) under controlled pH and temperature. For example, analogous compounds are synthesized by reacting acetyl chloride with pyrazole derivatives at 100°C for 3 hours, followed by quenching with KOH and purification via recrystallization (e.g., DMF/EtOH) . Key reagents include 3-nitrobenzohydrazide and thiolated substrates, with reaction yields optimized by adjusting stoichiometry and solvent polarity .
Q. Q2. What spectroscopic methods are used to characterize this compound?
Methodological Answer: Characterization relies on:
- Infrared (IR) Spectroscopy : To confirm carbonyl (C=O, ~1640–1660 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 7.4–8.1 ppm for nitroimidazole) and methyl groups (δ 2.5–3.9 ppm for pyrazole substituents) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., molecular ion peaks at m/z 465–525 for structurally related compounds) .
- Elemental Analysis : Validates C, H, N, and O composition .
Intermediate to Advanced Synthesis Challenges
Q. Q3. How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer: Optimization strategies include:
- Temperature Control : Refluxing at 100°C improves acylated product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroimidazole intermediates, while ethanol aids recrystallization .
- Catalyst Use : SiO₂-H₂SO₄ catalysts accelerate acetylation reactions, reducing side products .
- pH Adjustment : Reactions in mildly acidic conditions (pH 4–6) minimize decomposition of nitro groups .
Q. Q4. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer: Contradictions in NMR data often arise from:
- Tautomerism : Nitroimidazole and pyrazole moieties may exhibit keto-enol tautomerism, altering proton environments. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers .
- Dynamic Effects : Variable temperature NMR (e.g., 25°C vs. 60°C) can clarify peak splitting caused by conformational exchange .
- 2D NMR Techniques : HSQC and HMBC correlations resolve overlapping signals by mapping ¹H-¹³C couplings .
Advanced Mechanistic and Computational Studies
Q. Q5. What computational methods validate the electronic structure and regioselectivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the nitroimidazole C5 position .
- Molecular Dynamics (MD) : Simulates solvent effects on crystallization behavior .
- SMILES Notation : Represents stereoelectronic features (e.g., Z/E configurations) for docking studies .
Q. Q6. How does the nitro group influence the compound’s bioactivity, and how is this assessed?
Methodological Answer: The nitro group enhances electrophilicity, enabling interactions with biological targets (e.g., nitroreductases). Assessment methods include:
- Enzymatic Assays : Measure reduction kinetics of the nitro group under anaerobic conditions .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values .
- Molecular Docking : Predict binding affinity with nitroreductase active sites using AutoDock Vina .
Data Reproducibility and Contradiction Analysis
Q. Q7. How can researchers address discrepancies in reported melting points or spectral data?
Methodological Answer: Discrepancies often stem from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. isopropyl alcohol) produce distinct crystal forms with varying melting points .
- Impurity Profiles : Use HPLC (C18 columns, acetonitrile/water gradients) to quantify residual solvents or unreacted precursors .
- Calibration Standards : Validate IR and NMR instruments with certified reference materials (e.g., KBr pellets for IR) .
Q. Q8. What strategies mitigate side reactions during multi-step synthesis?
Methodological Answer:
- Protective Groups : Temporarily shield reactive sites (e.g., nitro groups) using Boc or Fmoc chemistry .
- Stepwise Monitoring : Use TLC (silica gel, UV visualization) to track intermediate formation after each step .
- Microwave-Assisted Synthesis : Reduces reaction times and byproduct formation via uniform heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
